2,5-Dimethoxy-fluoren-9-one
Description
2,5-Dimethoxy-fluoren-9-one is a methoxy-substituted fluorenone derivative characterized by methoxy (-OCH₃) groups at the 2- and 5-positions of the fluorene backbone. Fluorenones are aromatic ketones with a planar tricyclic structure, making them valuable in organic synthesis, materials science, and pharmaceutical intermediates. The methoxy substituents in this compound influence its electronic properties, solubility, and reactivity, distinguishing it from other fluorenone derivatives.
Properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2,5-dimethoxyfluoren-9-one |
InChI |
InChI=1S/C15H12O3/c1-17-9-6-7-10-12(8-9)15(16)11-4-3-5-13(18-2)14(10)11/h3-8H,1-2H3 |
InChI Key |
MXRROKOQJXMIQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(C2=O)C=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-fluoren-9-one typically involves the methoxylation of fluorenone derivatives. One common method is the reaction of fluorenone with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process leads to the substitution of hydrogen atoms with methoxy groups at the 2 and 5 positions of the fluorenone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of more environmentally friendly catalysts to optimize yield and reduce waste. The exact industrial methods may vary depending on the specific requirements and available technology.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxyfluorenones.
Scientific Research Applications
2,5-Dimethoxy-fluoren-9-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-fluoren-9-one involves its interaction with specific molecular targets and pathways. The methoxy groups play a crucial role in its reactivity and binding affinity. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering signal transduction pathways. Detailed studies are required to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: Methoxy groups in 2,5- vs. 2,7-positions alter electron density distribution. Fluorine substituents (e.g., 2,7-Difluoro-fluorenone) increase electronegativity, reducing solubility in polar solvents .
Functional Group Impact: Hydroxy groups (2,7-Dihydroxy-fluorenone) increase polarity and acidity, making the compound suitable for aqueous-phase reactions . Bromine substituents (e.g., 2,7-Dibromo derivatives) enable Suzuki-Miyaura cross-coupling, critical for synthesizing conjugated polymers .
Pharmaceutical Relevance: Tilorone dihydrochloride, derived from bis-aminoethoxy fluorenone, demonstrates how hydrophilic modifications (e.g., hydrochloride salts) enhance bioavailability . 2,7-Dihydroxy-fluorenone is a direct precursor to Tilorone, highlighting the role of fluorenones in antiviral drug development .
Methoxy-substituted analogs (e.g., 2,5- or 2,7-Dimethoxy) likely pose lower acute hazards but lack comprehensive safety data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
